molecular formula C12H13NO3 B2445735 (2R)-1-benzoylpyrrolidine-2-carboxylic acid CAS No. 115795-02-3

(2R)-1-benzoylpyrrolidine-2-carboxylic acid

Cat. No.: B2445735
CAS No.: 115795-02-3
M. Wt: 219.24
InChI Key: RQYKQWFHJOBBAO-SNVBAGLBSA-N
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Description

“(2R)-1-benzoylpyrrolidine-2-carboxylic acid” is an organic compound with the CAS Number: 115795-02-3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is (2R)-1-benzoyl-2-pyrrolidinecarboxylic acid . It appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m1/s1 . The InChI key is RQYKQWFHJOBBAO-SNVBAGLBSA-N .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • (2R)-1-benzoylpyrrolidine-2-carboxylic acid has been studied for its synthesis and potential pharmacological properties. It is involved in the synthesis of compounds with anti-inflammatory and analgesic activities. A notable compound synthesized using it, 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, showed high potency in the mouse phenylquinone writhing assay and a minimal risk of gastrointestinal erosion in rats (Muchowski et al., 1985).

Asymmetric Synthesis and Enantiopure Compounds

  • It is also used in asymmetric synthesis methods. For instance, the acrylate derivative of (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid reacted with 1-(benzyloxycarbonylamino)cyclohexadiene under specific conditions to yield enantiopure bicyclic β-amino acids, demonstrating its role in producing complex molecular structures (Songis et al., 2007).

Biotransformations in Organic Synthesis

  • In the field of organic synthesis, this compound has been used in biotransformation processes. For example, Rhodococcus erythropolis AJ270, an amidase containing microbial whole cell catalyst, was used for the kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide into enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid. This process highlights its role in producing specific enantiomers for various applications (Chen et al., 2012).

Crystallography and Molecular Structure Studies

  • The compound has also been a subject of study in crystallography and structural chemistry. For instance, the structure of N-tosyl-L-proline benzene hemisolvate, which includes a molecule similar to this compound, was analyzed to understand hydrogen-bonded carboxylic acid dimers (Wojnarska et al., 2019).

Chemical Reaction Mechanisms

  • Additionally, this compound plays a role in studying reaction mechanisms. For example, the mechanism of carboxylic acid-catalyzed reduction of substituted nitrosobenzenes was investigated using a derivative of 1-benzyl-3,5-bis(1-pyrrolidinylcarbonyl)-1,4-dihydropyridine, showing its utility in understanding complex chemical reactions (Awano & Tagaki, 1986).

Safety and Hazards

The safety information for “(2R)-1-benzoylpyrrolidine-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(2R)-1-benzoylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKQWFHJOBBAO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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